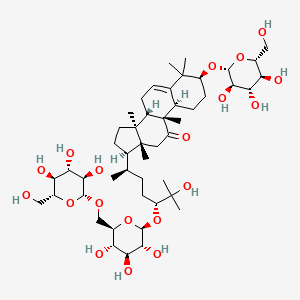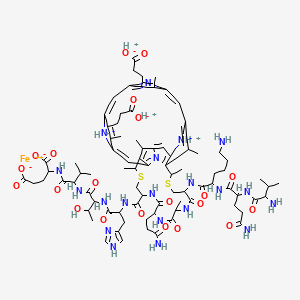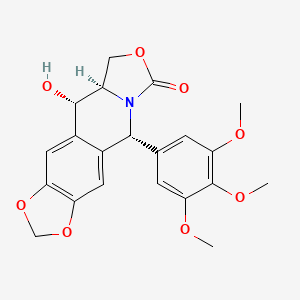
Aranciamycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aranciamycin is an anthracycline antibiotic produced by the bacterium Streptomyces echinatus. It belongs to a class of compounds known for their potent antitumor properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aranciamycin is primarily produced through biosynthesis by Streptomyces echinatus. The biosynthetic gene cluster responsible for this compound production has been identified and can be expressed in other Streptomyces species to produce this compound and its analogs . The production levels of this compound can vary significantly depending on the chromosomal position of the gene cluster within the host organism .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces echinatus in a controlled environment. The fermentation process typically includes the use of complex media containing nutrients such as glucose, glycerol, oatmeal, soybean meal, yeast extract, and trace elements . The fermentation is carried out in large bioreactors with controlled aeration and agitation to optimize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: Aranciamycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the this compound molecule.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions depend on the desired transformation and the functional groups involved.
Major Products Formed: The major products formed from the chemical reactions of this compound include its analogs with different functional group modifications. For example, hydroxylation at specific positions on the this compound molecule can lead to the formation of novel compounds with enhanced biological activity .
Scientific Research Applications
Aranciamycin has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it serves as a model compound for studying the biosynthesis and chemical modification of anthracyclines. In biology, this compound is used to investigate the mechanisms of antibiotic resistance and the regulation of secondary metabolite production in Streptomyces species .
In medicine, this compound and its analogs have shown promising antitumor activity against various cancer cell lines. Research has focused on developing this compound derivatives with improved efficacy and reduced toxicity for potential use in cancer therapy . Additionally, this compound has been studied for its inhibitory effects on bacterial collagenase, making it a potential candidate for treating bacterial infections .
Mechanism of Action
Aranciamycin exerts its effects by intercalating into DNA and inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This leads to the disruption of DNA synthesis and ultimately results in cell death. The molecular targets of this compound include rapidly dividing cancer cells, making it an effective antitumor agent .
Comparison with Similar Compounds
Aranciamycin is structurally similar to other anthracyclines such as doxorubicin and daunorubicin. it has unique structural features, including a methoxy group at the C8 position and a neutral deoxysugar L-rhamnose at the C7-O position . These structural differences contribute to its distinct biological activity and potential therapeutic applications.
List of Similar Compounds:- Doxorubicin
- Daunorubicin
- Epirubicin
- Steffimycin
This compound and its analogs continue to be valuable compounds for scientific research and hold promise for future therapeutic developments.
Properties
Molecular Formula |
C27H28O12 |
|---|---|
Molecular Weight |
544.5 g/mol |
IUPAC Name |
(2S,3S,4R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-3-methoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione |
InChI |
InChI=1S/C27H28O12/c1-9-17(29)21(33)23(36-3)26(38-9)39-22-16-12(24(34)27(2,35)25(22)37-4)8-11-15(20(16)32)19(31)14-10(18(11)30)6-5-7-13(14)28/h5-9,17,21-23,25-26,28-29,32-33,35H,1-4H3/t9-,17-,21+,22+,23+,25-,26-,27+/m0/s1 |
InChI Key |
PGCZNTNNZCKKFG-LJUYJRHKSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C)O)OC)OC)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@](C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C)O)OC)OC)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C)O)OC)OC)O)O |
Synonyms |
aranciamycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(5Z)-3-ethyl-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-thiazolidin-4-one](/img/structure/B1257260.png)


![(1R,3R,4S,5R)-1,3-bis[3-(3,4-dihydroxyphenyl)propanoyloxy]-4-hydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B1257264.png)
![3-chloro-N-{4-chloro-2-[(5-chloropyridin-2-yl)carbamoyl]-6-methoxyphenyl}-4-[(methylamino)methyl]thiophene-2-carboxamide](/img/structure/B1257265.png)


![Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine](/img/structure/B1257271.png)

